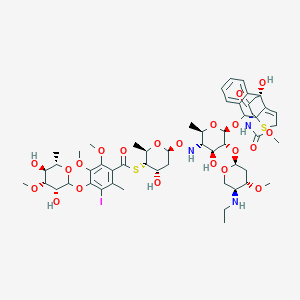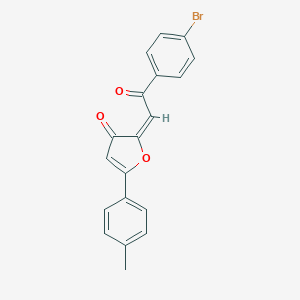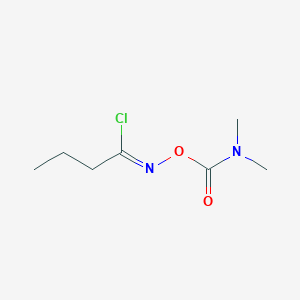![molecular formula C21H17N3O2 B236386 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells, the DNA repair process is often impaired, leading to genomic instability and cell death. By inhibiting PARP, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide prevents the repair of damaged DNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has been shown to have a potent anti-tumor effect in preclinical studies. The drug has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. However, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide can also have adverse effects on normal cells, leading to toxicity and other side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has several advantages for lab experiments. The drug is highly potent and selective, making it an ideal tool for studying the role of PARP in DNA repair and cancer biology. However, the complex synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide makes it challenging to produce the drug in large quantities, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for the development and application of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide. One potential area of research is the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another area of research is the development of new PARP inhibitors with improved selectivity and efficacy. Finally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease, is an area of active research.
Métodos De Síntesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide involves a multi-step process that includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-(1H-benzimidazol-2-yl)aniline to yield the final product. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. The drug has shown promising results in the treatment of various types of cancer, including breast, ovarian, pancreatic, and prostate cancers. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells.
Propiedades
Nombre del producto |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C21H17N3O2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-5-2-9-16(19)21(25)22-15-8-6-7-14(13-15)20-23-17-10-3-4-11-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Clave InChI |
YUBXQQIMMYTOIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)
![2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B236340.png)

![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
